molecular formula C12H19BO2 B8268483 (4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid

Cat. No. B8268483
M. Wt: 206.09 g/mol
InChI Key: FIAQKPCRNZANJC-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid is a useful research compound. Its molecular formula is C12H19BO2 and its molecular weight is 206.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Polymerization Catalysts

(4-(Tert-butyl)-2,6-dimethylphenyl)boronic acid is involved in synthesizing nickel(II) and palladium(II) diimine complexes, which act as catalysts in olefin polymerization. These complexes, derived from aryl boronic acids, are crucial in developing new polymer materials with specific properties (Schmid et al., 2001).

2. Development of Boron Analogues

Research has explored the reactivity of bulky m-terphenylboronic acids, including this compound, with different N-heterocyclic carbenes. This leads to the formation of unique boron compounds with potential applications in organic chemistry and materials science (Guo et al., 2019).

3. Synthesis of Tetraarylpentaborates

This boronic acid is used in reactions forming tetraarylpentaborates, a type of complex used in inorganic chemistry and potentially in catalysis. These complexes result from reactions involving arylboronic acids, showcasing the versatility of boronic acids in forming various metal complexes (Nishihara et al., 2002).

4. Tert-Butyl Ester Synthesis

The compound plays a role in synthesizing tert-butyl esters via palladium-catalyzed reactions. This process highlights its utility in organic synthesis, particularly in developing ester compounds (Li et al., 2014).

5. Sugar Extraction and Purification

In hemicellulose hydrolysate research, variants of boronic acids, including 4-tert-butylphenylboronic acid, have been explored for sugar extraction and purification. This application demonstrates the compound's potential in biotechnology and renewable resource processing (Griffin & Shu, 2004).

properties

IUPAC Name

(4-tert-butyl-2,6-dimethylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO2/c1-8-6-10(12(3,4)5)7-9(2)11(8)13(14)15/h6-7,14-15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAQKPCRNZANJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)C(C)(C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.